2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride
CAS No.: 1172491-02-9
Cat. No.: VC5166691
Molecular Formula: C10H13ClN4
Molecular Weight: 224.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172491-02-9 |
|---|---|
| Molecular Formula | C10H13ClN4 |
| Molecular Weight | 224.69 |
| IUPAC Name | 2-(2-phenyltriazol-4-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H12N4.ClH/c11-7-6-9-8-12-14(13-9)10-4-2-1-3-5-10;/h1-5,8H,6-7,11H2;1H |
| Standard InChI Key | NIEGBNNNGPPELE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2N=CC(=N2)CCN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a 1,2,3-triazole ring, a five-membered heterocycle containing three nitrogen atoms. The phenyl group at the N2 position introduces aromatic character, while the ethanamine side chain at C4 enhances solubility in polar solvents . Protonation of the amine group via hydrochloric acid stabilizes the molecule as a crystalline salt, as evidenced by its powder appearance in commercial listings .
Key structural features include:
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Triazole ring: Contributes to π-π stacking interactions and hydrogen bonding, critical for binding to biological targets .
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Phenyl group: Enhances lipophilicity, potentially improving membrane permeability.
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Ethanamine hydrochloride: Increases aqueous solubility compared to the free base form, facilitating formulation in biological assays .
The SMILES notation NCCC1=NN(C2=CC=CC=C2)N=C1.[H]Cl accurately represents its connectivity .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . A plausible pathway involves:
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Azide formation: Reaction of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde with sodium azide to generate the corresponding azide .
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Alkyne preparation: Propargylation of ethylamine to yield propargyl ethylamine.
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Cycloaddition: Cu(I)-catalyzed reaction between the azide and alkyne to form the triazole core .
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Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .
Alternative metal-free methods under solvent-free conditions, as reported for related triazoles, could also be adapted .
Pharmacological Applications
| Compound | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|---|
| PF-74 (Reference) | 0.003 | >20 | >6,667 |
| Analog 6a-9 | 3.13 | >16.48 | >5.27 |
The ethanamine moiety may enhance binding to CA’s hydrophobic pocket, mimicking the indole group in PF-74 . Fluorine substitutions at the phenyl ring (e.g., 2-F, 3-F) could further optimize potency, as seen in related compounds .
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